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Compound of Interest

Compound Name: Talviraline

Cat. No.: B1681227

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability
data for Talviraline (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor
(NNRTI). Due to the discontinuation of its clinical development, publicly available data is
limited. This document summarizes the existing information and provides generalized
experimental protocols for assessing the physicochemical properties of similar antiviral
compounds.

Core Physicochemical Data

Talviraline is an organic compound with the chemical formula C15H20N203S2 and a
molecular weight of 340.46 g/mol .[1][2] It was developed as a potent inhibitor of HIV-1
replication by binding to a specific site on the HIV-1 reverse transcriptase enzyme.[1]

Solubility Data

Quantitative solubility data for Talviraline in a range of solvents is not extensively available in
the public domain. The most consistent data point found is its solubility in Dimethyl Sulfoxide
(DMSO).
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Concentration

Solvent Solubility Method Source
(mM)
Dimethyl o
] Sonication
Sulfoxide 50 mg/mL 146.86 mM [3]
Recommended
(DMSO)

Stability Data

Detailed stability studies, including degradation kinetics under various pH and temperature
conditions, have not been publicly released. However, general storage recommendations from
commercial suppliers provide some insight into its stability.

Storage .
Form Duration Source
Temperature
Powder -20°C 3years [11[3]
Powder 4°C 2 years [1]
In Solvent (-80°C) -80°C 6 months - 1 year [11[3]
In Solvent (-20°C) -20°C 1 month [1]

Experimental Protocols

While specific experimental protocols used for Talviraline are not available, the following are
generalized methodologies for determining the solubility and stability of antiviral compounds,
based on standard pharmaceutical practices.

Protocol for Aqueous and Organic Solvent Solubility
Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility

of a compound.
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Workflow for Solubility Determination

Prepare saturated solution by adding excess compound to solvent

'

Equilibrate at constant temperature with agitation (e.g., 24-48h)

i

Separate solid and liquid phases (centrifugation/filtration)

i

Extract aliquot of the supernatant

i

Determine concentration via HPLC-UV or LC-MS

Click to download full resolution via product page
Caption: Standard workflow for determining compound solubility.
Methodology:

o Preparation of Saturated Solution: Add an excess amount of the test compound (e.g.,
Talviraline) to a series of vials containing different solvents (e.g., water, ethanol, methanol,
acetone, acetonitrile).

o Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator
(e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

* Phase Separation: After equilibration, separate the undissolved solid from the solution. This
can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by
filtration through a chemically inert filter (e.g., 0.22 um PTFE).
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o Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with
a suitable solvent to a concentration within the linear range of the analytical method.

o Quantification: Analyze the diluted samples using a validated analytical method, such as
High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid
Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the
dissolved compound.

Protocol for Stability Study under Different Conditions

This protocol describes a typical approach to assess the chemical stability of a compound
under various stress conditions.

Workflow for Stability Assessment

Prepare stock solution of the compound in a suitable solvent

i

Aliguot into vials for different stress conditions

i

Incubate under various conditions (pH, temp, light)

i

Withdraw samples at specified time points

i

Analyze for parent compound and degradation products using HPLC or LC-MS

Click to download full resolution via product page

Caption: General workflow for a compound stability study.
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Methodology:

e Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent
system.

e Stress Conditions:

o pH Stability: Adjust the pH of the solution to various levels (e.g., pH 2, 7, 10) using
appropriate buffers and store at controlled temperatures.

o Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

o Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant
photostability chamber).

o Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., O,
2,4, 8, 24, 48 hours).

e Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to
guantify the remaining parent compound and identify any major degradation products. The
method should be capable of separating the parent drug from its degradation products.

Mechanism of Action

Talviraline functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are
a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 reverse transcriptase,
an enzyme crucial for the replication of the virus. This binding induces a conformational change
in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into
DNA.
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Mechanism of Action of Talviraline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Talviraline: A Technical Overview of a Discontinued HIV-
1 Reverse Transcriptase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681227#talviraline-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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